(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
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Overview
Description
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Anthranilic acid is reacted with acetic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functional Group Modification: The methyl and acetic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of alkyl or aryl groups.
Scientific Research Applications
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and other quinazolinone derivatives share structural similarities and may exhibit similar biological activities.
Isoxazole Derivatives: Isoxazole derivatives, like 3,5-disubstituted isoxazoles, also share some structural features and are studied for their pharmacological properties.
Uniqueness
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its biological activity and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBRGWGFGRPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875164-01-5 |
Source
|
Record name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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